METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE
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Overview
Description
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is a complex organic compound with a unique structure that includes trifluoromethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, the formation of the hydrazino linkage, and the acetylation of the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the nitrophenyl group can participate in specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(acetylamino)-3,3,3-trifluoro-2-(2-{4-aminophenyl}hydrazino)propanoate
- Methyl 2-(acetylamino)-3,3,3-trifluoro-2-(2-{4-methylphenyl}hydrazino)propanoate
Uniqueness
METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H13F3N4O5 |
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Molecular Weight |
350.25g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[2-(4-nitrophenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C12H13F3N4O5/c1-7(20)16-11(10(21)24-2,12(13,14)15)18-17-8-3-5-9(6-4-8)19(22)23/h3-6,17-18H,1-2H3,(H,16,20) |
InChI Key |
BEQGCYYIABIBCL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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